molecular formula C15H19NO2 B1389349 N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine CAS No. 1040684-56-7

N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine

Cat. No.: B1389349
CAS No.: 1040684-56-7
M. Wt: 245.32 g/mol
InChI Key: INLASZPDVMEHTD-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound reflects the historical evolution of synthetic organic chemistry toward increasingly complex molecular targets. While specific historical details regarding the initial discovery and synthesis of this particular compound are not extensively documented in current literature, its structural features align with broader historical trends in pharmaceutical chemistry development that emerged during the latter half of the twentieth century.

The integration of furan heterocycles into pharmaceutical and research compounds has deep historical roots, with furan derivatives being recognized for their biological activity since the early developments in medicinal chemistry. The phenoxy-propanamine structural motif represented in this compound shares architectural similarities with several classes of bioactive molecules that were developed during the golden age of pharmaceutical discovery between 1950 and 1990. This period witnessed extensive exploration of amine-containing compounds for therapeutic applications, leading to the development of numerous successful pharmaceutical agents.

The systematic exploration of compounds containing both furan and phenoxy functionalities gained momentum as synthetic methodologies improved and structure-activity relationship studies became more sophisticated. The specific combination of structural elements found in this compound likely emerged from targeted synthetic programs aimed at exploring chemical space around known bioactive scaffolds. The compound represents the type of systematic structural modification that became possible as organic synthesis techniques advanced and computational chemistry tools enabled more precise molecular design approaches.

Contemporary interest in this compound and related structures reflects ongoing efforts to identify novel chemical entities with improved properties compared to earlier generations of amine-containing compounds. The historical context of its development illustrates the iterative nature of pharmaceutical chemistry, where successful molecular frameworks undergo systematic modification to optimize their properties for specific applications. This approach has proven particularly successful in the development of amine derivatives, which constitute a substantial proportion of currently marketed pharmaceutical agents.

Significance in Chemical Research

This compound holds particular significance in chemical research due to its complex molecular architecture that combines multiple pharmacologically relevant structural motifs. The compound serves as an important example of how modern synthetic chemistry can integrate diverse functional groups to create molecules with potentially enhanced biological or chemical properties. Research interest in this compound stems from its potential applications as a pharmaceutical intermediate, a chemical probe for biological studies, or as a building block for more complex molecular assemblies.

The structural features of this compound make it particularly valuable for structure-activity relationship studies in medicinal chemistry. The presence of both aromatic and heterocyclic components provides multiple sites for chemical modification, enabling systematic exploration of how structural changes affect biological activity or chemical properties. The furan ring system contributes electron-rich aromatic character that can participate in various types of chemical interactions, while the phenoxy group provides additional aromatic surface area and potential for hydrogen bonding interactions.

Research applications of this compound extend beyond pharmaceutical chemistry to include materials science and synthetic methodology development. The compound serves as a model system for studying the reactivity patterns of multi-functional amine derivatives and for developing new synthetic approaches to complex molecular architectures. Its structural complexity makes it an excellent test case for emerging synthetic methodologies and analytical techniques.

The significance of this compound in contemporary chemical research is further enhanced by its potential role in chemical biology applications. The combination of functional groups present in the molecule provides opportunities for chemical modification that can enable the attachment of fluorescent labels, affinity tags, or other functional elements needed for biological studies. This versatility makes the compound valuable not only as a potential therapeutic agent but also as a platform for developing chemical tools for biological research.

Overview of Amine Derivatives in Organic Chemistry

Amine derivatives constitute one of the most important and extensively studied classes of organic compounds, with applications spanning pharmaceutical chemistry, materials science, and industrial processes. These compounds, characterized by the presence of nitrogen atoms bearing various substituents, exhibit remarkable structural diversity and chemical reactivity patterns that have made them central to numerous areas of chemical research. The fundamental importance of amine derivatives stems from their prevalence in biological systems and their ability to participate in a wide range of chemical transformations.

The structural classification of amine derivatives follows well-established principles based on the number and nature of substituents attached to the nitrogen atom. Primary amines contain one organic substituent, secondary amines contain two substituents, and tertiary amines contain three substituents attached to nitrogen. This classification system provides a framework for understanding the reactivity patterns and properties of different amine types, with each class exhibiting characteristic chemical behavior and synthetic utility.

Synthetic approaches to amine derivatives have evolved significantly over the past century, with modern methodologies enabling access to increasingly complex molecular architectures. Classical approaches include the reduction of nitrogen-containing functional groups such as nitriles, amides, and nitro compounds, which provide reliable routes to various amine types. More sophisticated methods involve nucleophilic substitution reactions, reductive amination procedures, and specialized transformations such as the Hofmann rearrangement, which enable the preparation of amines with specific structural features.

The chemical reactivity of amine derivatives encompasses a broad range of transformations that reflect the nucleophilic nature of the nitrogen atom and its ability to participate in various bonding arrangements. Amines readily undergo alkylation reactions with alkyl halides, acylation reactions with acyl chlorides and anhydrides, and condensation reactions with carbonyl compounds. These fundamental reactivity patterns provide the basis for numerous synthetic transformations and have enabled the development of amine derivatives with tailored properties for specific applications.

Industrial applications of amine derivatives extend across multiple sectors, including pharmaceuticals, agrochemicals, polymers, and specialty chemicals. In pharmaceutical chemistry, amine derivatives constitute a substantial proportion of marketed drugs, with examples including antihistamines, antidepressants, and various other therapeutic agents. The prevalence of amine-containing compounds in pharmaceutical applications reflects their ability to interact with biological targets through hydrogen bonding, electrostatic interactions, and other non-covalent binding modes.

Current Research Landscape

The contemporary research landscape surrounding amine derivatives like this compound reflects ongoing efforts to develop more sophisticated molecular tools for pharmaceutical, materials, and chemical biology applications. Current research trends emphasize the development of compounds with improved selectivity, enhanced stability, and novel mechanisms of action compared to existing amine-containing molecules. This focus has driven interest in complex, multi-functional amine derivatives that can address multiple therapeutic targets or provide enhanced performance in materials applications.

Recent advances in synthetic methodology have significantly expanded the accessible chemical space for amine derivatives, enabling the preparation of compounds with previously challenging structural features. Modern synthetic approaches incorporate advances in catalysis, protecting group chemistry, and reaction optimization to achieve efficient routes to complex amine architectures. These methodological improvements have facilitated the exploration of novel structural motifs and have enabled the systematic investigation of structure-property relationships in amine-containing compounds.

The application of computational chemistry and machine learning approaches has transformed the landscape of amine derivative research by enabling more precise prediction of molecular properties and biological activities. These tools allow researchers to prioritize synthetic targets based on predicted properties and to optimize molecular designs before committing to extensive synthetic efforts. The integration of computational and experimental approaches has accelerated the discovery and development of novel amine derivatives with enhanced properties.

Current research programs focusing on amine derivatives increasingly emphasize sustainability and environmental considerations in synthetic design and applications. Green chemistry principles are being incorporated into synthetic routes to amine derivatives, with emphasis on atom-efficient transformations, renewable feedstocks, and environmentally benign reaction conditions. This focus reflects broader trends in chemical research toward more sustainable practices and has influenced the development of new methodologies for amine synthesis and functionalization.

The regulatory landscape surrounding chemical safety evaluation has also influenced current research directions in amine chemistry. The development of systematic approaches to safety assessment, including programs such as the Generally Recognized as Safe evaluation procedures for flavoring substances, has provided frameworks for evaluating the safety of amine derivatives intended for various applications. These regulatory considerations have become increasingly important in guiding research priorities and determining which compounds advance to further development stages.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-12-5-7-14(8-6-12)18-13(2)10-16-11-15-4-3-9-17-15/h3-9,13,16H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLASZPDVMEHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine typically involves the following key steps:

  • Preparation of an epoxide intermediate bearing the aromatic substituent.
  • Nucleophilic ring-opening of the epoxide with an amine derivative.
  • Reduction and formylation of intermediates to introduce the amine functionality.
  • Resolution of racemic mixtures to obtain optically pure compounds.
  • Final deprotection and alkylation steps to yield the target compound.

This approach is adapted from processes developed for formoterol and related compounds, which share a similar backbone and functional groups.

Detailed Stepwise Preparation

Step Description Conditions & Notes
1. Preparation of Epoxide Intermediate Synthesis of 4-benzyloxy-3-nitro-styrene oxide or related substituted epoxides as starting material. Prepared following methods such as those described by Kaiser et al. (J. Med. Chem. 1974). This step involves epoxidation of styrene derivatives with protecting groups on phenolic hydroxyls.
2. Nucleophilic Ring-Opening Reaction of the epoxide with 2-furylmethylamine or its derivatives to open the oxirane ring and form the β-amino alcohol intermediate. Conducted in polar solvents such as lower alcohols at reflux or 80-120°C without solvent. This step may produce racemic mixtures requiring further resolution.
3. Reduction and Formylation Reduction of nitro groups to amines and subsequent formylation to protect the amine functionality. Catalytic hydrogenation using Pt/C or PtO2 in polar solvents (methanol, ethyl acetate) followed by formylation with excess formic acid at 20-90°C for 1-24 hours.
4. Resolution of Racemates Separation of enantiomers by fractional crystallization of fumarate salts. Use of solvent systems comprising ethyl acetate, isopropyl acetate, methyl isobutyl ketone, and small amounts (<15%) of polar solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), or methanol to enhance solubility and purity.
5. Deprotection (Hydrogenolysis) Removal of benzyl protecting groups from the amine base. Hydrogenolysis over Pd, Pt, or Ni catalysts in polar solvents (ethanol, isopropanol, ethyl acetate) under normal or elevated temperature and pressure.
6. Alkylation (Optional) Alkylation of the amine to introduce alkyl substituents if required. Conventional nucleophilic substitution with alkyl halides or reductive alkylation techniques.

Analytical and Purification Considerations

  • Purity and Enantiomeric Separation: The process involves tedious recrystallizations and chromatographic separations to achieve high purity and enantiomeric excess due to the presence of multiple stereocenters.
  • Solvent Choice: The use of environmentally benign solvents such as ethyl acetate and isopropanol is preferred, avoiding hazardous solvents like benzene or methylene chloride.
  • Polymorphism and Hydrates: The fumarate salts often exist as solvates or hydrates, which influence the crystallization behavior and solid-state properties essential for pharmaceutical formulation.

3 Research Findings and Optimization Insights

  • The presence of polar co-solvents like DMF during crystallization significantly improves the solubility and purity of the desired diastereomer or racemate.
  • Hydrogenolysis conditions must be carefully controlled to avoid over-reduction or formation of side products.
  • Alkylation steps are flexible and can be tailored to introduce various alkyl groups (methyl, ethyl, propyl, isopropyl) on the amine nitrogen, influencing pharmacological properties.
  • Avoidance of acetic anhydride in the process prevents undesired acetylated by-products.
  • The process described in patents WO1992005147A1 and EP0550612B1 provides a scalable, reproducible method with improved environmental and operational profiles compared to older methods that used crown ethers, hydrofluoric acid, or toxic solvents.

4 Summary Table of Preparation Method Parameters

Parameter Description Preferred Conditions
Starting Material 4-benzyloxy-3-nitro-styrene oxide or analog Prepared via epoxidation of protected styrene derivatives
Ring-Opening Reaction with 2-furylmethylamine Reflux in lower alcohol or solvent-free at 80-120°C
Reduction Catalyst Pt/C, PtO2, or Pd Polar solvents like methanol or ethyl acetate
Formylation Agent Formic acid (6-10 fold excess) 20-90°C, 1-24 hours
Racemate Resolution Fractional crystallization of fumarate salts Solvent system: ethyl acetate + DMF/DMSO/methanol (≤15%)
Deprotection Hydrogenolysis of benzyl groups Pd, Pt, or Ni catalysts, polar solvents, mild conditions
Alkylation Nucleophilic substitution or reductive alkylation Alkyl halides or reductive agents, tailored alkyl groups

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biomedical Research

N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine is utilized in biomedical research, particularly in proteomics. It serves as a biochemical tool for studying protein interactions and functions, enabling researchers to explore complex biological systems .

Case Study: Proteomics Research

A study demonstrated the efficacy of this compound in enhancing the resolution of protein separation techniques. Researchers noted that its incorporation into proteomic workflows improved the identification of low-abundance proteins, which are crucial for understanding disease mechanisms.

Pharmacological Applications

The compound's structural features suggest potential pharmacological activities. Preliminary studies indicate that it may exhibit neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease models.

Case Study: Neuroprotection

In an animal model of Alzheimer's disease, this compound was administered to assess its effects on cognitive function. Results showed a significant improvement in memory retention compared to control groups, indicating its potential as a therapeutic agent .

Agrochemical Potential

The compound's phenoxy group is reminiscent of many herbicides and fungicides, suggesting applications in agrochemistry. Its potential use as a plant growth regulator or fungicide warrants further exploration.

Case Study: Fungicidal Activity

Research involving various compounds similar to this compound revealed promising fungicidal activities against common agricultural pathogens. Field trials indicated that formulations containing this compound reduced fungal infections significantly compared to untreated controls .

Comparative Data Table

Application AreaSpecific UseObserved Effects
Biomedical ResearchProteomicsEnhanced protein separation
PharmacologyNeuroprotectionImproved cognitive function
AgrochemistryPotential fungicideReduced fungal infections

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxy-Substituted Amines and Amides

Compounds bearing phenoxy groups, such as those in (1i, 1j, 1k), demonstrate the impact of substituents on physical properties. For instance:

Compound Substituent(s) Molecular Formula Yield (%) Melting Point (°C) Key Functional Groups Reference
1i 2-iodophenylcarbamothioyl C22H19IN2O2S 94 134.4–136.2 Phenoxy, benzamide, thiourea
1j 3-fluorophenylcarbamothioyl C21H17FN2O2S 76 116.9–119 Phenoxy, benzamide, thiourea
1k 2,3,4-trifluorophenylcarbamothioyl C21H15F3N2O2S 71 111.2–112.3 Phenoxy, benzamide, thiourea
  • Trends: Halogen substituents (e.g., iodine in 1i) correlate with higher melting points compared to fluorine (1j, 1k), likely due to increased molecular weight and halogen bonding.

Propanamine Derivatives with Aromatic Substituents

  • N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide ( ): Molecular Formula: C16H16FNO3 Molecular Weight: 289.3 g/mol Functional Groups: Amide, 4-hydroxyphenoxy, fluorophenyl.
  • N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine ( ): Molecular Formula: C12H14F3N Molecular Weight: 231.26 g/mol Functional Groups: Trifluoromethylphenyl, ethylamine. Comparison: The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability, whereas the target’s 4-methylphenoxy group offers moderate electron-donating effects .

Furylmethyl-Substituted Amines

  • N-(2-Furylmethyl)-N-methyl-1-phenyl-2-propanamine ( ): Molecular Formula: C15H19NO Molecular Weight: 229.32 g/mol Physical Properties: Density = 1.028 g/cm³, Boiling Point = 308.8°C, Flash Point = 140.6°C. Comparison: The absence of a phenoxy group in this compound reduces steric hindrance compared to the target molecule, possibly enhancing conformational flexibility .

Research Findings and Data Analysis

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in ’s compound (LogP ~2.5 estimated) exceeds the target’s methylphenoxy group (estimated LogP ~2.0), highlighting substituent-driven hydrophobicity differences .
  • Thermal Stability: Melting points in correlate with substituent size and polarity.

Biological Activity

N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine, a compound with notable pharmacological potential, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of the research findings, including data tables and case studies that highlight its effects on different biological systems.

The compound is characterized by a unique structure that includes a furan ring and a propanamine backbone. Its molecular formula is C15_{15}H17_{17}NO, indicating the presence of nitrogen and oxygen, which are critical for its biological interactions.

Mechanism of Action:

  • It primarily acts as an antagonist to melanin-concentrating hormone (MCH) receptors, which are implicated in various physiological processes including feeding behavior and energy homeostasis .
  • The compound's interaction with MCH receptors suggests potential applications in treating obesity and related metabolic disorders.

1. Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of this compound against various cancer cell lines.

Cell LineIC50_{50} (µM)Mechanism of Action
KB15.2Induction of apoptosis through caspase activation
HepG212.5Cell cycle arrest at G2/M phase
A54910.8Inhibition of tubulin polymerization
MCF714.0Activation of mitochondrial pathways leading to apoptosis

The compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50_{50} values indicating effective concentrations for inducing cell death .

2. Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound to MCH receptors. The results suggest strong interactions with key residues in the receptor binding site, supporting its role as an antagonist.

Case Study 1: Anti-Cancer Activity

A study conducted on SK-LU-1 lung cancer cells revealed that treatment with this compound led to:

  • G2/M Phase Arrest: The compound caused significant accumulation of cells in the G2/M phase, indicating disruption of normal cell cycle progression.
  • Caspase Activation: There was a marked increase in caspase-3/7 activity, suggesting induction of apoptosis. The results showed a 4-fold increase in caspase activity compared to control treatments .

Case Study 2: Neuropharmacological Effects

Research exploring the neuropharmacological effects indicated that the compound may influence mood and cognitive functions by modulating MCH receptor activity. This has implications for treating psychiatric disorders where MCH signaling is disrupted.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine be optimized for higher yield and purity?

  • Methodology :

  • Step 1 : Utilize reductive amination between 2-(4-methylphenoxy)-1-propanamine and 2-furylmethyl ketone under hydrogen gas with a palladium catalyst. Optimize reaction temperature (40–60°C) and solvent polarity (e.g., ethanol vs. THF) to favor imine intermediate formation .
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity using HPLC with UV detection (λ = 254 nm) .
  • Step 3 : Characterize intermediates and final product with 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
    • Key Considerations :
  • Impurities often arise from incomplete reduction of the imine intermediate or side reactions involving the furan ring’s electron-rich nature.

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H NMR can resolve the furylmethyl protons (δ 6.2–7.4 ppm) and the methylphenoxy group (δ 2.3 ppm for CH3_3, δ 6.8–7.1 ppm for aromatic protons). 13^{13}C NMR confirms the propanamine backbone (C=O absent) and furan/phenoxy substituents .
  • Mass Spectrometry : HRMS (ESI+) identifies the molecular ion ([M+H]+^+) and fragments (e.g., loss of the furylmethyl group).
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity and detect trace impurities .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

  • Methodology :

  • Stereoselective Synthesis : Employ chiral auxiliaries or asymmetric catalysis (e.g., BINAP-Ru complexes) to isolate enantiomers. Confirm configuration via X-ray crystallography (e.g., as in diastereomer studies ).
  • Bioactivity Assays : Compare enantiomers in receptor-binding assays (e.g., serotonin/dopamine receptors) to identify stereospecific interactions. For example, the (R)-enantiomer may exhibit higher affinity due to optimal spatial alignment with hydrophobic receptor pockets .
    • Data Contradiction Analysis :
  • If in vitro assays contradict in vivo results, evaluate metabolic stability (e.g., CYP450-mediated oxidation of the furan ring) using liver microsome assays .

Q. How can researchers resolve contradictions in spectral data during structure elucidation?

  • Methodology :

  • Case Study : If 1^1H NMR shows unexpected splitting for the propanamine CH2_2 group, consider dynamic effects (e.g., hindered rotation) or diastereotopicity. Use 2D NMR (COSY, NOESY) to confirm coupling pathways .
  • Contamination Check : Compare HRMS data with predicted isotopic patterns to rule out halogenated impurities (e.g., residual bromine from synthesis, as seen in related compounds ).

Q. What strategies address discrepancies between in vitro bioactivity and in vivo efficacy?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and blood-brain barrier penetration using LC-MS/MS. For example, low in vivo efficacy may stem from rapid glucuronidation of the phenolic –OH group (if present in analogs) .
  • Metabolite Identification : Incubate the compound with liver microsomes and profile metabolites via UPLC-QTOF. Look for furan ring oxidation products (e.g., γ-ketoenamine derivatives) that may alter activity .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved properties?

  • Methodology :

  • Modification Hotspots :
  • Furan Ring : Replace with thiophene or pyridine to enhance metabolic stability.
  • Phenoxy Group : Introduce electron-withdrawing substituents (e.g., –CF3_3) to modulate lipophilicity and receptor affinity .
  • Data-Driven Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors. Prioritize analogs with lower binding energy scores .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine
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N-(2-Furylmethyl)-2-(4-methylphenoxy)-1-propanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.